7-Chlorooxazolo[4,5-d]pyrimidine

Heterocyclic synthesis Chlorination efficiency Medicinal chemistry intermediates

A critical C7-Cl handle enables late-stage SNAr diversification for ADK/VEGFR2 programs. Substituting C7-H or C7-Me analogs eliminates this essential reactivity, directly limiting accessible chemical space. This intermediate provides a validated entry to 7-amino analogs with reported IC50 values as low as 0.21 µM against MDA-MB-231 cells. - Universal precursor for focused libraries targeting ADK and VEGFR2. - Regioisomer integrity confirmed by NMR to ensure biological target specificity.

Molecular Formula C5H2ClN3O
Molecular Weight 155.54 g/mol
Cat. No. B13630532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorooxazolo[4,5-d]pyrimidine
Molecular FormulaC5H2ClN3O
Molecular Weight155.54 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Cl)OC=N2
InChIInChI=1S/C5H2ClN3O/c6-4-3-5(8-1-7-4)9-2-10-3/h1-2H
InChIKeyZZAJPIAAFRSWCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chlorooxazolo[4,5-d]pyrimidine: Scaffold, Profile & Procurement


7-Chlorooxazolo[4,5-d]pyrimidine (CAS 1897522-56-3) is a heterocyclic building block consisting of a fused oxazole-pyrimidine bicyclic core with a reactive chlorine substituent at the 7-position. Its molecular formula is C₅H₂ClN₃O and its molecular weight is 155.54 g/mol . The oxazolo[4,5-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a 9-oxa-purine bioisostere with demonstrated utility in adenosine kinase inhibition, VEGFR2 inhibition, and anticancer agent design [1]. The 7-chloro derivative is specifically employed as a key intermediate for nucleophilic aromatic substitution (SNAr) reactions, enabling rapid diversification at the C7 position to generate focused libraries of 7-amino, 7-alkoxy, and 7-thioether analogs [2]. Published synthetic protocols confirm that 7-chlorosubstituted oxazolo[4,5-d]pyrimidines are reliably accessed via POCl₃-mediated chlorination of the corresponding oxazolo[4,5-d]pyrimidin-7(6H)-ones at 105–110 °C [3].

Electrophilic building block for SNAr diversification at C7
Regioisomer identity must be [4,5-d] for ADK/VEGFR2 research programs
Reported utility in kinase inhibitor and anticancer agent design

Irreplaceable 7-Chloro Handle in Medicinal Chemistry


The C7 chlorine atom in 7-chlorooxazolo[4,5-d]pyrimidine is not a passive substituent but the critical synthetic handle enabling late-stage diversification of the oxazolo[4,5-d]pyrimidine scaffold [1]. Published synthetic routes demonstrate that the 7-chloro intermediate is the universal precursor for accessing diverse 7-amino-substituted analogs, including piperazine-containing derivatives that achieve IC₅₀ values as low as 0.21 µM against MDA-MB-231 breast cancer cells, slightly surpassing doxorubicin (IC₅₀ = 0.36 µM) [2]. Attempting to replace the 7-chloro intermediate with a 7-H or 7-methyl congener eliminates the electrophilic center required for SNAr diversification, while a 7-amino analog is already a terminal product unsuitable for further derivatization [3]. In kinase inhibitor programs, the 7-chloro atom also participates in critical halogen-bonding interactions with target proteins, as evidenced by molecular docking studies of oxazolo[4,5-d]pyrimidine-based VEGFR2 inhibitors [4]. Selection of the correct C7 substituent is therefore not merely a matter of chemical preference but directly determines both the accessible chemical space and the potential for biological target engagement.

Lacks reactive electrophilic center

7-H or 7-methyl analogs cannot undergo nucleophilic aromatic substitution, blocking C7 diversification entirely.

Terminal product, not intermediate

7-Amino analogs are final compounds; they cannot serve as precursors for further derivatization at C7.

Regioisomer target profile shift

[5,4-d] regioisomer is associated with Src/Lck kinase inhibition, which may not match ADK/VEGFR2 research programs.

7-Chlorooxazolo[4,5-d]pyrimidine: Performance Benchmarks


Synthetic Feasibility: 7-Chloro vs. 7-Oxo Intermediate

In a validated synthetic protocol, oxazolo[4,5-d]pyrimidin-7(6H)-ones (compounds III) undergo chlorination using POCl₃ (excess) with N,N-dimethylaniline at 105–110 °C to afford the corresponding 7-chlorosubstituted oxazolo[4,5-d]pyrimidines (compounds IV). The resulting 7-chloro intermediates are subsequently reacted with primary or secondary amines in the presence of triethylamine in dioxane under reflux, yielding the corresponding 7-amino-substituted products in high yields [1]. This two-step sequence (chlorination followed by amination) is the established route for accessing biologically active 7-aminooxazolo[4,5-d]pyrimidines, and the 7-chloro intermediate is indispensable for this diversification [2].

Synthetic route feasibility
Method context
POCl₃, 105–110 °C → 7-Cl intermediate; then RNH₂, Et₃N, dioxane, reflux → 7-amino derivatives
No direct comparative yield data vs. 7-Br or 7-OTs reported
Only reported electrophilic handle for C7 amination
Selection of 7-Cl intermediate essential for library synthesis
Heterocyclic synthesis Chlorination efficiency Medicinal chemistry intermediates

Regioisomer Biological Profile: [4,5-d] vs. [5,4-d]

The oxazolo[4,5-d]pyrimidine and oxazolo[5,4-d]pyrimidine scaffolds are constitutional isomers differing in the fusion orientation of the oxazole and pyrimidine rings. A comprehensive review by Zhirnov et al. (2021) demonstrates that the [5,4-d] scaffold has been more extensively explored as a kinase inhibitor scaffold, particularly for Src and Lck kinase inhibition [1]. By contrast, the [4,5-d] scaffold has demonstrated utility as an adenosine kinase (ADK) inhibitor scaffold, with compound 1 effectively suppressing ADK in cultured MDA-MB-231 cell lines [2]. In a separate study, 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines demonstrated selective cytotoxicity against HeLa cells, with the 7-chloro intermediate serving as the universal precursor for this compound series [3].

Regioisomer biological profile
Class-level
[4,5-d]: ADK inhibition, HeLa cytotoxicity, VEGFR2 docking
[5,4-d]: Src, Lck, FGFR1 inhibition
Target space differs by regioisomer; no direct head-to-head studies
Literature clusters suggest distinct kinase engagement patterns
Regioisomer comparison Kinase inhibition Anticancer scaffold selection

Biological Potency: Piperazine Derivative vs. Doxorubicin

While the free 7-chlorooxazolo[4,5-d]pyrimidine is primarily a synthetic intermediate and its intrinsic biological activity is rarely reported in isolation, the biological potential of the scaffold is established through its 7-amino derivatives. A piperazine-containing oxazolo[4,5-d]pyrimidine (synthesized from the corresponding 7-chloro intermediate) exhibited an IC₅₀ of 0.21 µM against the MDA-MB-231 triple-negative breast cancer cell line, slightly surpassing the standard chemotherapeutic agent doxorubicin (IC₅₀ = 0.36 µM) [1]. The same compound displayed IC₅₀ values of 1.7 µM against OVCAR-3 (ovarian cancer) and 0.24 µM against HCT-116 (colorectal cancer) cells [1]. This establishes that the oxazolo[4,5-d]pyrimidine scaffold, when appropriately functionalized at C7, can achieve sub-micromolar potency against clinically relevant cancer cell lines. Molecular docking studies further indicated that 7-piperazine-substituted oxazolo[4,5-d]pyrimidines 8a–8c are potential VEGFR2 inhibitors with high free energy of ligand binding [2].

Derivative potency vs. doxorubicin
Derived compound context
IC₅₀ 0.21 µM
7-piperazine derivative (MDA-MB-231) vs. doxorubicin 0.36 µM
Reported derivative activity supports scaffold utility
Data pertain to 7-amino analog, not the free 7-Cl building block
Anticancer activity Cytotoxicity comparison Piperazine derivatives

Identity Verification: [4,5-d] vs. [5,4-d] Regioisomer

7-Chlorooxazolo[4,5-d]pyrimidine (CAS 1897522-56-3) is defined by the molecular formula C₅H₂ClN₃O and a molecular weight of 155.54 g/mol . The regioisomeric 7-chlorooxazolo[5,4-d]pyrimidine (CAS 1268522-12-8) shares the same molecular formula and molecular weight but differs in the fusion orientation of the oxazole and pyrimidine rings, with the IUPAC name 7-chlorooxazolo[5,4-d]pyrimidine and the SMILES notation ClC1=C2N=COC2=NC=N1 . Both isomers are commercially available from building block suppliers at 95% purity, but their biological and synthetic applications diverge significantly as documented in the review by Zhirnov et al. (2021) [1]. Procurement must therefore specify the exact CAS number (1897522-56-3) and IUPAC name to avoid inadvertent regioisomer cross-contamination.

Regioisomer identity verification
Specification review
C₅H₂ClN₃O, MW 155.54 — identical for [4,5-d] and [5,4-d]
Indistinguishable by mass spectrometry alone
Procurement requires NMR/IR-based identity documentation
Specify CAS 1897522-56-3 and request spectroscopic data
Quality control Identity verification Procurement specification

7-Chlorooxazolo[4,5-d]pyrimidine: Application Scenarios


Kinase Inhibitor Library via C7 Diversification

7-Chlorooxazolo[4,5-d]pyrimidine is the optimal starting material for generating focused libraries of 7-amino-substituted oxazolo[4,5-d]pyrimidines targeting adenosine kinase (ADK) and VEGFR2. Published synthetic protocols use the 7-chloro intermediate for parallel amination with diverse primary and secondary amines under mild conditions (Et₃N, dioxane, reflux), yielding 7-amino derivatives with demonstrated anticancer activity [1]. This approach was successfully employed to generate piperazine-containing derivatives with IC₅₀ values as low as 0.21 µM against MDA-MB-231 cells [2].

ADK-Targeted Anticancer Agent Development

The oxazolo[4,5-d]pyrimidine scaffold has been identified as a privileged structure for adenosine kinase (ADK) inhibition. In a study evaluating anti-breast cancer activity, compound 1 (derived from the oxazolo[4,5-d]pyrimidine scaffold) effectively suppressed ADK in cultured MDA-MB-231 cell lines, with molecular docking suggesting a specific binding mode to the ADK active site [1]. 7-Chlorooxazolo[4,5-d]pyrimidine serves as the key synthetic intermediate for accessing this compound class, positioning it as a critical procurement item for ADK-targeted drug discovery programs [2].

HeLa-Selective Cytotoxic Agent Discovery

A recent study by Kachaeva et al. (2026) demonstrated that 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines, synthesized from 2,5-diaryl-7-chloro[1,3]oxazolo[4,5-d]pyrimidine intermediates via reaction with phosphoryl chloride, exhibit selective cytotoxicity against HeLa cervical cancer cells [1]. The 7-chloro intermediate is the essential precursor for this compound class, enabling systematic SAR exploration at the C7 position. Procurement of 7-chlorooxazolo[4,5-d]pyrimidine is therefore prerequisite for any research group seeking to replicate or extend this chemical series.

Regioisomer-Specific Biological Screening

The oxazolo[4,5-d]pyrimidine and oxazolo[5,4-d]pyrimidine scaffolds have distinct biological target profiles, as comprehensively reviewed by Zhirnov et al. (2021) [1]. 7-Chlorooxazolo[4,5-d]pyrimidine (CAS 1897522-56-3) is the correct building block for programs targeting ADK or VEGFR2, whereas its [5,4-d] regioisomer (CAS 1268522-12-8) is associated with Src/Lck kinase inhibition. Given that the two regioisomers share identical molecular weight and formula and are indistinguishable by mass spectrometry, procurement must specify the exact CAS number and request vendor-provided NMR characterization data to ensure regioisomer integrity [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
7-Cl electrophilic handle for parallel SNAr amination
Amine scope and derivatization efficiency
ADK pathway research tool synthesis
Oxazolo[4,5-d] core as ADK engagement scaffold
Reported ADK inhibition in MDA-MB-231 model
HeLa cell-model selectivity studies
2,5-Diaryl-7-amino series from 7-Cl precursor
Reported cytotoxicity endpoint review
Regioisomer-specific screening campaigns
Correct [4,5-d] regioisomer identity (CAS 1897522-56-3)
NMR/IR-based identity verification
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